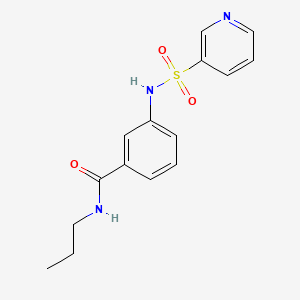
N-propyl-3-(pyridine-3-sulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-3-(pyridine-3-sulfonamido)benzamide is a synthetic compound known for its bioavailability and cell permeability. It acts as a potent and reversible inhibitor of leucine-rich repeat kinase 2 (LRRK2) GTP binding and kinase activities . This compound has shown significant potential in preventing mutant LRRK2-induced cellular neurotoxicity, making it a promising candidate for therapeutic research, particularly in the context of neurodegenerative diseases .
Méthodes De Préparation
The synthesis of N-propyl-3-(pyridine-3-sulfonamido)benzamide involves several key steps. Initially, ethyl 3-aminobenzoate methanesulfonate is treated with pyridine-3-sulfonyl chloride in the presence of triethylamine at room temperature to generate an intermediate compound . This intermediate is then subjected to further reactions to introduce the propyl group and form the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yields and purity .
Analyse Des Réactions Chimiques
N-propyl-3-(pyridine-3-sulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-propyl-3-(pyridine-3-sulfonamido)benzamide has a wide range of scientific research applications:
Mécanisme D'action
N-propyl-3-(pyridine-3-sulfonamido)benzamide exerts its effects by inhibiting the GTP binding and kinase activities of LRRK2 . This inhibition is achieved through the compound’s interaction with the LRRK2 protein, preventing its phosphorylation and subsequent activation of downstream signaling pathways . The compound’s ability to permeate the brain and prevent neurotoxicity further enhances its therapeutic potential .
Comparaison Avec Des Composés Similaires
N-propyl-3-(pyridine-3-sulfonamido)benzamide is unique due to its high potency and brain permeability. Similar compounds include:
Phenylsulfonyl analogs: These compounds have a similar structure but differ in their sulfonyl group, affecting their potency and bioavailability.
Methoxyethyl analogs: These compounds have a methoxyethyl tail instead of a propyl tail, influencing their brain penetration and efficacy.
The uniqueness of this compound lies in its optimized structure, which enhances its therapeutic potential and efficacy in inhibiting LRRK2 activities .
Propriétés
Formule moléculaire |
C15H17N3O3S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-propyl-3-(pyridin-3-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C15H17N3O3S/c1-2-8-17-15(19)12-5-3-6-13(10-12)18-22(20,21)14-7-4-9-16-11-14/h3-7,9-11,18H,2,8H2,1H3,(H,17,19) |
Clé InChI |
LMLYPZLOEZIJGY-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















